2,4,7-Trimethylbenzofuran-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,7-trimethyl-1-benzofuran-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-6-4-10(12)8(3)9-5-7(2)13-11(6)9/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHFJYVKSFDRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(=C2)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2,4,7 Trimethylbenzofuran 5 Amine
Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Core
The benzofuran ring system is generally susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on 2,4,7-trimethylbenzofuran-5-amine is influenced by the combined directing effects of the fused benzene (B151609) ring, the furan (B31954) oxygen, the powerful activating amino group, and the weakly activating methyl groups. The primary amino group at the C-5 position is a potent ortho- and para-directing group. Given that the para position (C-2) is already part of the furan ring, electrophilic attack is strongly directed to the ortho positions. The C-6 position is sterically unhindered and activated by the amine, making it a likely site for substitution. The C-4 position is already substituted with a methyl group.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent/Catalyst | Potential Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-2,4,7-trimethylbenzofuran-5-amine |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 6-Bromo- or 6-Chloro-2,4,7-trimethylbenzofuran-5-amine |
| Sulfonation | Fuming H₂SO₄ | 2,4,7-Trimethyl-5-aminobenzofuran-6-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-2,4,7-trimethylbenzofuran-5-amine |
Reactions Involving the Aromatic Amine Moiety
The primary aromatic amine at C-5 is a versatile functional group, serving as a potent nucleophile and a site for various derivatizations.
The primary amine of this compound readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are typically high-yielding and can be performed under mild conditions. acs.orgorganic-chemistry.org N-acylation is often carried out using acid chlorides or anhydrides, sometimes in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to neutralize the acid byproduct. acs.org Similarly, sulfonylation is achieved with sulfonyl chlorides, such as benzenesulfonyl chloride, often in an alkaline medium (Hinsberg test). wikipedia.org
Table 2: N-Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Acylation | Acetyl chloride, Acetic anhydride | N-(2,4,7-Trimethylbenzofuran-5-yl)acetamide |
| N-Benzoylation | Benzoyl chloride | N-(2,4,7-Trimethylbenzofuran-5-yl)benzamide |
| N-Sulfonylation | Benzenesulfonyl chloride | N-(2,4,7-Trimethylbenzofuran-5-yl)benzenesulfonamide |
| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(2,4,7-Trimethylbenzofuran-5-yl)-4-methylbenzenesulfonamide |
As a primary amine, the amino group can be alkylated by reacting with alkyl halides. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. acs.orgwikipedia.org Using a large excess of the amine can favor monoalkylation. openaccessjournals.com More selective mono-N-alkylation methods have been developed to address this issue. acs.org
N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which couples the amine with aryl halides or triflates in the presence of a palladium or copper catalyst. youtube.com
Table 3: N-Alkylation and N-Arylation Reactions
| Reaction Type | Reagent/Catalyst System | Product Class |
|---|---|---|
| N-Alkylation (potential for polyalkylation) | CH₃I or CH₃CH₂Br | N-Alkyl and N,N-Dialkyl derivatives |
| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl-(2,4,7-trimethylbenzofuran-5-yl)amine |
The primary amino group undergoes condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and reversible, involving the formation of a carbinolamine intermediate followed by dehydration. mdpi.comorganic-chemistry.org The removal of water from the reaction mixture drives the equilibrium towards the formation of the imine product. wikipedia.org These Schiff bases are valuable intermediates and have been investigated for a wide range of applications. nih.govgoogle.com
Table 4: Schiff Base Formation
| Carbonyl Compound | Conditions | Product (Schiff Base) |
|---|---|---|
| Benzaldehyde | Acid catalyst (e.g., acetic acid), heat | (E)-N-Benzylidene-2,4,7-trimethylbenzofuran-5-amine |
| Acetone | Acid catalyst, heat | N-(Propan-2-ylidene)-2,4,7-trimethylbenzofuran-5-amine |
| Salicylaldehyde (B1680747) | Acid catalyst, heat | 2-(((2,4,7-Trimethylbenzofuran-5-yl)imino)methyl)phenol |
Oxidative and Reductive Transformations of the Parent Compound
The parent compound can undergo various oxidative and reductive transformations affecting the aromatic system and the amine substituent.
Oxidation: Aromatic amines are susceptible to oxidation, which can yield a variety of products depending on the oxidant and conditions. wikipedia.org Mild oxidation may lead to the formation of colored polymeric materials like polyanilines. wikipedia.org Stronger oxidants can convert the amine to a nitroso or nitro group. acs.orgnih.gov The benzofuran ring itself can also be oxidized. Oxidative cleavage of the furan ring is possible, often proceeding through an epoxide intermediate, which can lead to ring-opened products like salicylaldehyde derivatives. rsc.orgmdpi.comnih.gov
Reduction: The benzofuran system can be reduced under different conditions. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd/C or PtO₂) can reduce the double bond in the furan ring to yield the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. nih.gov Under more forcing conditions, the benzene ring can also be hydrogenated. The Birch reduction, using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol, is a classic method for the partial reduction of aromatic rings to non-conjugated cyclohexadienes. nrochemistry.commasterorganicchemistry.com Applying this to this compound would likely lead to reduction of the benzene portion of the molecule.
Table 6: Oxidative and Reductive Transformations
| Transformation | Reagent/Conditions | Potential Product Class |
|---|---|---|
| Oxidation of Amine | H₂O₂, various catalysts | Azoxy, Azo, or Nitro derivatives acs.org |
| Oxidative Ring Opening | O₃ or m-CPBA | Salicylaldehyde or Salicylic acid derivatives youtube.com |
| Reduction of Furan Ring | H₂, Pd/C | 2,3-Dihydro-2,4,7-trimethylbenzofuran-5-amine nih.gov |
| Birch Reduction | Na or Li, liquid NH₃, EtOH | Partially reduced dihydro- or tetrahydrobenzofuran derivatives nrochemistry.commasterorganicchemistry.com |
Synthesis of Complex Architectures Incorporating the this compound Scaffold
While direct and specific research on the elaboration of this compound into complex molecular architectures is not extensively documented in publicly available literature, the inherent reactivity of the aminobenzofuran scaffold provides a strong basis for predicting its utility in advanced synthetic applications. The strategic placement of the amino group and the electron-rich nature of the benzofuran ring system suggest that this compound is a valuable building block for creating diverse and complex molecular structures, particularly those of interest in medicinal chemistry and materials science.
The primary routes for derivatization can be anticipated to involve reactions at the nucleophilic amino group and electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the benzofuran core. These transformations would allow for the construction of larger, more complex systems, including fused heterocycles and elaborately functionalized derivatives.
Derivatization of the Amino Group
The primary amine at the C-5 position is a key handle for derivatization. Standard amine chemistry can be employed to introduce a wide variety of substituents, thereby modulating the electronic and steric properties of the molecule and providing points for further synthetic elaboration.
One of the most fundamental reactions is the formation of amides and sulfonamides. For instance, acylation with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylated derivatives. Similarly, reaction with sulfonyl chlorides would provide sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the coupling partner.
Beyond simple acylation, the amino group can participate in the formation of ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These functional groups are prevalent in many biologically active molecules due to their hydrogen bonding capabilities.
The amino group can also be alkylated, though direct alkylation can sometimes lead to over-alkylation. A more controlled approach, such as reductive amination with aldehydes or ketones, would yield secondary or tertiary amines. This method is a cornerstone of medicinal chemistry for introducing diverse alkyl groups.
| Reaction Type | Reagent/Catalyst | Potential Product Structure | Significance |
| Acylation | Acyl chloride, Base | N-(2,4,7-trimethylbenzofuran-5-yl)acetamide | Introduces amide functionality, common in bioactive molecules. |
| Sulfonylation | Sulfonyl chloride, Base | N-(2,4,7-trimethylbenzofuran-5-yl)benzenesulfonamide | Creates sulfonamides, a key pharmacophore. |
| Urea Formation | Isocyanate | 1-(2,4,7-trimethylbenzofuran-5-yl)-3-phenylurea | Provides hydrogen-bonding motifs for biological interactions. |
| Reductive Amination | Aldehyde, Reducing agent | N-benzyl-2,4,7-trimethylbenzofuran-5-amine | Allows for controlled N-alkylation to introduce diverse substituents. |
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.govnih.govyoutube.com The benzofuran scaffold of this compound, after conversion to a halide or triflate, would be an excellent substrate for such reactions. The most likely positions for introducing a leaving group for cross-coupling would be at the C-6 position, or potentially at the C-2 or C-3 positions if functionalized appropriately.
For example, if a bromo or iodo group were present on the benzofuran ring, it could participate in well-established cross-coupling reactions such as:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. youtube.com
Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds, further elaborating the nitrogen-containing substitution pattern. nih.govnih.gov
Heck Reaction: Coupling with alkenes to introduce vinyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which are versatile handles for further transformations.
These reactions would dramatically increase the molecular complexity and allow for the synthesis of highly elaborate structures based on the this compound core.
| Coupling Reaction | Coupling Partner | Potential Product Type | Bond Formed |
| Suzuki | Arylboronic acid | Biaryl derivative | C-C |
| Buchwald-Hartwig | Secondary amine | Di- or tri-substituted amine | C-N |
| Heck | Alkene | Styrenyl or vinyl derivative | C-C |
| Sonogashira | Terminal alkyne | Arylalkyne derivative | C-C (sp) |
Synthesis of Fused Heterocyclic Systems
The aminobenzofuran scaffold is a prime candidate for the construction of fused polycyclic systems. core.ac.uk The amino group, in conjunction with a suitably placed functional group on an adjacent atom, can participate in cyclization reactions to form new rings.
For instance, if the amino group is first acylated with a reagent containing a second electrophilic site, an intramolecular cyclization could be triggered. A classic example is the reaction with a β-ketoester, which could lead to the formation of a fused pyridinone or quinolinone ring system, a common motif in pharmacologically active compounds.
Another approach would be to introduce a reactive group ortho to the amino group. For example, if a cyano or ester group were present at the C-6 position, condensation and cyclization reactions could be envisioned to form fused pyrimidine (B1678525) or other heterocyclic rings. Multi-component reactions, which combine three or more starting materials in a single step, are particularly powerful for building such complex heterocyclic systems efficiently. nih.govmdpi.comresearchgate.net
| Fused System | Potential Synthetic Strategy | Key Reagents |
| Fused Pyridinone | Acylation followed by intramolecular condensation | β-ketoester |
| Fused Pyrimidine | Construction from an ortho-aminonitrile precursor | Formamide, other one-carbon units |
| Fused Imidazole | Reaction of an ortho-diamine precursor | Aldehyde, acid |
The synthesis of such fused systems from this compound would generate novel chemical entities with potentially unique biological or material properties. The rich chemistry of the aminobenzofuran core, combined with modern synthetic methodologies, paves the way for the creation of a vast array of complex molecular architectures.
Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization
Development and Validation of Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in determining the purity of 2,4,7-Trimethylbenzofuran-5-amine and for its quantitative analysis in various matrices. The development and validation of robust chromatographic methods are essential for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated.
Method development would involve a systematic optimization of chromatographic conditions, including the selection of a suitable stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength. The aromatic nature and the presence of the primary amine in this compound allow for sensitive detection using a UV detector, typically in the range of 210-280 nm.
Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. pnrjournal.comsymbiosisonlinepublishing.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
A typical validated RP-HPLC method for a similar amine impurity might demonstrate a linearity range with a correlation coefficient (R²) greater than 0.999, and high accuracy and precision with relative standard deviation (%RSD) values well below 2%. pnrjournal.comdntb.gov.ua
Table 1: Representative HPLC Method Parameters and Validation Data for this compound
| Parameter | Value |
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Validation Parameters | |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
Note: The data presented in this table are illustrative and based on typical values for similar compounds. Actual values would be determined experimentally.
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For this compound, derivatization is often necessary to improve its volatility and thermal stability, as primary amines can exhibit poor peak shape and adsorption in the GC system. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common derivatization strategy. nih.govnih.gov
The GC method separates the derivatized analyte from other components in the sample based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for its unambiguous identification. nih.gov
The mass spectrum of the trimethylsilyl (TMS) derivative of this compound would be expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the benzofuran (B130515) ring and the silylated amine group. Analysis of these fragmentation patterns can provide valuable structural information. nih.gov
Table 2: Predicted GC-MS Data for the TMS Derivative of this compound
| Parameter | Description |
| GC Conditions | |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min) |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Mass Fragments (m/z) | |
| Molecular Ion (M⁺) | Expected m/z corresponding to the TMS derivative |
| Key Fragment Ions | Fragments corresponding to the loss of methyl groups, the silyl group, and cleavage of the benzofuran ring. |
Note: The data presented in this table are hypothetical and based on general principles of GC-MS analysis of similar derivatized amines and benzofuran compounds.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq Advanced NMR techniques provide detailed insights into the connectivity of atoms, the three-dimensional structure, and the dynamic behavior of this compound in solution.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. docbrown.info
In the ¹H NMR spectrum , distinct signals would be observed for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the benzofuran ring.
The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the benzofuran core, the methyl groups, and the carbon bearing the amino group.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~6.5 - 7.0 | - |
| H6 | ~6.8 - 7.2 | - |
| 2-CH₃ | ~2.2 - 2.5 | ~10 - 15 |
| 4-CH₃ | ~2.1 - 2.4 | ~15 - 20 |
| 7-CH₃ | ~2.3 - 2.6 | ~12 - 18 |
| 5-NH₂ | ~3.5 - 4.5 (broad) | - |
| C2 | - | ~150 - 155 |
| C3 | - | ~100 - 105 |
| C3a | - | ~125 - 130 |
| C4 | - | ~120 - 125 |
| C5 | - | ~135 - 140 |
| C6 | - | ~110 - 115 |
| C7 | - | ~128 - 133 |
| C7a | - | ~145 - 150 |
Note: These are estimated chemical shift ranges based on data for substituted benzofurans and anilines. Actual values would be determined experimentally.
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms within the molecule. youtube.com
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between vicinal aromatic protons, if any, and potentially long-range couplings between methyl protons and aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orglibretexts.org This allows for the unambiguous assignment of proton and carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). libretexts.orglibretexts.org HMBC is particularly powerful for connecting different fragments of the molecule and confirming the substitution pattern on the benzofuran ring. For instance, correlations would be expected between the methyl protons and the adjacent quaternary and tertiary carbons of the benzofuran core.
While solution-state NMR is more common for routine structural elucidation, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid state. This is particularly useful for studying polymorphism, where the compound may exist in different crystalline forms with distinct physical properties. ssNMR can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state. acs.org
Vibrational Spectroscopy for Bond Analysis and Molecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the bonds within a molecule. wikipedia.org These techniques are excellent for identifying functional groups and studying intermolecular interactions. anton-paar.com
In the FTIR spectrum of this compound, characteristic absorption bands would be observed for the various functional groups:
N-H stretching: The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N stretching: The C-N stretching of the aromatic amine will appear in the 1250-1350 cm⁻¹ region.
C-O-C stretching: The ether linkage of the benzofuran ring will have a characteristic stretching vibration.
Raman spectroscopy is a complementary technique to FTIR. libretexts.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic bands for the aromatic ring and methyl group vibrations. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. nih.gov
Table 4: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR |
| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |
| N-H Bend | 1580 - 1650 | FTIR |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | FTIR |
| C-O-C Stretch (Benzofuran) | 1000 - 1300 | FTIR |
Note: These are typical frequency ranges for the specified functional groups and may vary slightly for the specific molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands that confirm its key structural features. The primary amine (-NH₂) group is particularly prominent, typically showing two distinct N-H stretching bands due to asymmetric and symmetric vibrations. orgchemboulder.comlibretexts.org For aromatic primary amines, these bands are generally observed in the 3500–3340 cm⁻¹ region. spectroscopyonline.com Another key indicator for a primary amine is the N-H scissoring (bending) vibration, which appears in the 1650–1580 cm⁻¹ range. orgchemboulder.com
The aromatic nature of the benzofuran core gives rise to C-H stretching vibrations just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) and aromatic C=C ring stretching vibrations in the 1600–1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected to produce a strong band between 1335 cm⁻¹ and 1250 cm⁻¹. orgchemboulder.com Furthermore, the presence of the furan (B31954) ring is confirmed by the characteristic asymmetric C-O-C stretching of the ether linkage, which typically appears in the 1270-1230 cm⁻¹ range for aryl ethers. The methyl (-CH₃) groups will be evidenced by C-H stretching and bending vibrations around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.
Interactive Table: Expected FTIR Peaks for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500–3420 | Asymmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3420–3340 | Symmetric N-H Stretch | Primary Aromatic Amine | Medium |
| 3100–3050 | Aromatic C-H Stretch | Benzofuran Ring | Medium to Weak |
| 2960–2850 | Aliphatic C-H Stretch | Methyl Groups (-CH₃) | Medium to Strong |
| 1650–1580 | N-H Bend (Scissoring) | Primary Amine | Medium |
| 1620–1450 | C=C Ring Stretch | Aromatic Ring | Medium to Strong |
| 1465–1440 | C-H Bend (Asymmetric) | Methyl Groups (-CH₃) | Medium |
| 1390–1370 | C-H Bend (Symmetric) | Methyl Groups (-CH₃) | Medium |
| 1335–1250 | Aromatic C-N Stretch | Aryl Amine | Strong |
| 1270–1230 | Asymmetric C-O-C Stretch | Aryl Ether (Furan Ring) | Strong |
| 910-665 | N-H Wag | Primary Amine | Strong, Broad |
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. libretexts.org While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
In the Raman spectrum of this compound, vibrations of non-polar bonds and symmetric vibrations are often more prominent. The aromatic C=C ring stretching vibrations, typically found between 1625 cm⁻¹ and 1575 cm⁻¹, are expected to produce strong signals. The symmetric "breathing" mode of the benzofuran ring system would also be a characteristic and intense peak.
Vibrations associated with the methyl groups, such as the symmetric C-H stretching around 2925 cm⁻¹, would also be clearly visible. The C-N stretching vibration may also be observed, although its intensity can vary. Unlike in FTIR, the N-H stretching vibrations of the amine group are typically weak in Raman spectra. This complementary nature is crucial for a complete vibrational analysis, as some modes that are weak or inactive in FTIR can be strong in Raman, and vice-versa.
Interactive Table: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100–3050 | Aromatic C-H Stretch | Benzofuran Ring | Medium |
| 2975–2900 | C-H Stretch (Symmetric) | Methyl Groups (-CH₃) | Strong |
| 1625–1575 | C=C Ring Stretch | Aromatic Ring | Strong |
| 1350–1250 | C-N Stretch | Aryl Amine | Medium to Weak |
| 1050–950 | Ring Breathing Mode | Benzofuran Ring System | Strong |
Mass Spectrometry for Fragmentation Pattern Analysis and Trace Detection
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with chromatographic techniques like GC or LC, it provides exceptional sensitivity for trace detection.
For this compound (C₁₁H₁₃NO), the molecular weight is 175.23 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule. jove.comlibretexts.org The molecular ion peak (M⁺) would therefore be expected at m/z = 175.
The fragmentation pattern provides structural clues. Aromatic amines often exhibit strong molecular ion peaks due to the stability of the aromatic system. jove.com A key fragmentation pathway for amines is alpha-cleavage, the breaking of a bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgjove.com However, in an aromatic amine, this is less straightforward than in aliphatic amines. A more likely primary fragmentation event for this molecule would be the loss of a methyl radical (•CH₃) from one of the trimethyl groups, leading to a significant fragment ion at m/z 160 (M-15). This resulting ion would be stabilized by resonance. Subsequent fragmentation could involve the loss of other neutral molecules, such as hydrogen cyanide (HCN) from the amine and ring, leading to a fragment at m/z 133 (160-27). Cleavage of the benzofuran ring itself could also occur.
Interactive Table: Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 160 | [C₁₀H₁₀NO]⁺ | Loss of a methyl radical (•CH₃) from M⁺ |
| 133 | [C₉H₉O]⁺ | Loss of HCN from the m/z 160 fragment |
| 132 | [C₉H₈O]⁺ | Loss of •H from the m/z 133 fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the aromatic system |
| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the aromatic system |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 1-10 nm of a material's surface. caltech.edu By irradiating a sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
An XPS analysis of this compound would provide distinct signals for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).
C 1s Spectrum: The high-resolution C 1s spectrum would be complex and could be deconvoluted into multiple peaks representing the different carbon environments: C-C/C-H bonds in the aromatic ring and methyl groups (around 284.8 eV), C-O bonds of the furan ring (around 286 eV), and C-N bonds of the amine attachment (also around 286 eV).
N 1s Spectrum: The N 1s spectrum is particularly informative. For a primary amine group (-NH₂) attached to an aromatic ring, a single peak is expected around 400 eV. thermofisher.com The precise binding energy can provide insight into the electronic environment of the nitrogen atom.
O 1s Spectrum: The O 1s peak corresponding to the ether oxygen in the benzofuran ring would typically appear in the range of 532-534 eV.
This technique is invaluable for confirming the presence of the key heteroatoms (N and O) and verifying their chemical states, especially when the compound is part of a surface film or functionalized material.
Other Advanced Analytical Techniques (e.g., X-ray Diffraction for Crystalline Structures)
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If this compound can be grown as a single crystal, single-crystal XRD analysis can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov
This analysis would unambiguously confirm the molecular geometry, including the planarity of the benzofuran system and the orientation of the amine and methyl substituents. Furthermore, XRD reveals how the molecules pack together in the crystal lattice, providing information on intermolecular interactions such as hydrogen bonding (involving the -NH₂ group) and π–π stacking (between the aromatic rings), which govern the material's bulk properties. nih.gov The resulting data includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netmdpi.com
Method Development and Optimization for Complex Sample Matrices
Analyzing this compound in complex matrices, such as environmental, biological, or industrial samples, requires robust method development and optimization to ensure accuracy, sensitivity, and selectivity. The goal is to isolate the target analyte from interfering matrix components. nih.gov
A typical workflow involves sample preparation followed by chromatographic separation and detection.
Sample Preparation: Solid-phase extraction (SPE) is a common and effective technique for sample cleanup and pre-concentration. For an amine-containing compound, a cation-exchange SPE sorbent could be employed, which would retain the protonated amine while allowing neutral and anionic interferences to be washed away. The analyte can then be eluted with a basic solvent. Liquid-liquid extraction (LLE) is another viable option.
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (LC-MS), would be the method of choice. Optimization would involve selecting an appropriate column (e.g., C18 reversed-phase), and optimizing the mobile phase composition (e.g., acetonitrile/water gradient) and pH to achieve good peak shape and separation from matrix components. Gas chromatography-mass spectrometry (GC-MS) could also be used, potentially after derivatization of the amine group to improve volatility and thermal stability.
Detection: Mass spectrometry is the preferred detector due to its high selectivity and sensitivity, allowing for low detection limits (e.g., ng/L or µg/kg levels). nih.gov Operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode would further enhance selectivity and minimize matrix effects.
Method validation is a critical final step, involving the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects to ensure the method is reliable for its intended purpose.
Computational and Theoretical Investigations of 2,4,7 Trimethylbenzofuran 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. physchemres.org For benzofuran (B130515) derivatives, DFT calculations are typically performed using functionals like B3LYP or GGA-PBE with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netphyschemres.orgresearchgate.net These calculations optimize the molecular geometry to find the most stable three-dimensional structure and are the foundation for calculating various molecular properties. physchemres.org
The electronic character of 2,4,7-trimethylbenzofuran-5-amine is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net
In related benzofuran structures, the HOMO is often distributed across the benzofuran ring system and the electron-donating amine group, while the LUMO is typically localized on the aromatic core. researchgate.net The presence of electron-donating groups (like the amine and methyl groups) is expected to raise the energy of the HOMO and potentially decrease the HOMO-LUMO gap, which suggests higher reactivity. uomustansiriyah.edu.iq Molecular Orbital Theory explains that the overlap of atomic orbitals creates lower-energy bonding orbitals and higher-energy anti-bonding orbitals, and analysis of these can reveal the nature of chemical bonds within the molecule. youtube.com
Table 1: Representative Calculated Electronic Properties for a Benzofuran Derivative This table presents typical values obtained for analogous compounds in DFT studies and serves as an illustrative example.
| Parameter | Representative Value (eV) | Significance |
| HOMO Energy | -5.5 to -6.0 | Electron-donating capability |
| LUMO Energy | -1.0 to -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.0 to 4.5 | Chemical reactivity and stability |
Data modeled after findings for related benzofuran derivatives. researchgate.netphyschemres.org
DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule. These maps use a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the area around the nitrogen atom of the amine group is expected to be a region of high negative potential, highlighting its basicity and nucleophilicity. uomustansiriyah.edu.iq The chemistry of amines is largely governed by the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iq
Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. physchemres.org Studies on the general reactivity of benzofurans show they can participate in various reactions, including electrophilic substitution and cycloadditions, providing a basis for mechanistic predictions. researchgate.net
Molecular Docking and Dynamics Simulations for Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This is critical for understanding potential biological activity. Given its structure as an amine, a plausible biological target for this compound could be a member of the Trace Amine-Associated Receptor (TAAR) family, which binds various biogenic amines. nih.gov
In a typical docking study, the 3D structure of the ligand (this compound) is placed into the binding site of a receptor, and a scoring function is used to estimate the binding affinity. Following docking, molecular dynamics (MD) simulations can be run to observe the stability of the ligand-receptor complex over time, providing insights into the flexibility of the interaction. uj.ac.za
A detailed analysis of a docked complex reveals the specific molecular interactions that stabilize the binding. These interactions are crucial for affinity and selectivity. For a compound like this compound, key interactions would likely include:
Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, and the oxygen atom in the benzofuran ring can act as a hydrogen bond acceptor. These could form strong interactions with polar amino acid residues (e.g., Asp, Glu, Ser) in a receptor's binding pocket.
Hydrophobic Interactions: The methyl groups and the aromatic benzofuran core create hydrophobic regions that can interact favorably with nonpolar amino acid residues like Val, Leu, and Ile.
Pi-Stacking: The aromatic benzofuran ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acids such as Phe, Tyr, or Trp.
Table 2: Hypothetical Binding Interactions of this compound in a Receptor Active Site This table illustrates the types of interactions that would be analyzed in a molecular docking study.
| Interacting Residue (Example) | Interaction Type | Part of Ligand Involved |
| Aspartic Acid (ASP) | Hydrogen Bond (Donor) | Amine Group (-NH2) |
| Serine (SER) | Hydrogen Bond (Acceptor) | Furan (B31954) Oxygen |
| Leucine (LEU) | Hydrophobic | Methyl Groups, Benzene (B151609) Ring |
| Phenylalanine (PHE) | π-π Stacking | Benzofuran Ring System |
Data modeled after methodologies described for other heterocyclic compounds. uj.ac.zanih.gov
Conformational Analysis and Stereochemical Considerations
A key stereochemical question is whether the nitrogen atom acts as a stable chiral center. In principle, if the groups attached to a nitrogen atom are different, it can be a stereogenic center. However, for most acyclic amines at room temperature, the two pyramidal enantiomers rapidly interconvert through a process called nitrogen inversion. stereoelectronics.orglibretexts.org This inversion occurs thousands of times per second via a planar transition state, meaning that resolution into separate enantiomers is generally not possible under normal conditions. libretexts.org Therefore, this compound is not expected to exhibit stable N-chirality.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov These theoretical predictions are invaluable for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimental one. researchgate.netuj.ac.za
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique atom. Discrepancies between calculated and experimental values are expected, but a strong correlation across the spectrum provides high confidence in the structural assignment. Similarly, calculated IR frequencies can be matched to experimental absorption bands to identify characteristic functional groups, such as N-H stretches for the amine and C-O-C stretches for the furan ether linkage.
Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table demonstrates the validation process between theoretical and experimental data for a representative molecular structure.
| Carbon Atom Position | Predicted Chemical Shift (ppm) (DFT) | Experimental Chemical Shift (ppm) |
| C-2 (with methyl) | ~145 | ~143 |
| C-5 (with amine) | ~140 | ~138 |
| C-7 (with methyl) | ~120 | ~118 |
| C-8a (ring junction) | ~150 | ~149 |
Values are hypothetical, modeled on the expected shifts and the validation process described in chemical literature. uj.ac.za
Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical Level
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to correlate the chemical structure of a compound with its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles of QSAR can be applied to understand its potential biological activities based on its structural and physicochemical properties. Such models are pivotal in medicinal chemistry for predicting the activity of new derivatives, optimizing lead compounds, and understanding the mechanisms of drug action.
A theoretical QSAR study for this compound would involve the calculation of various molecular descriptors and correlating them with a known biological activity, such as enzyme inhibition or cytotoxicity. These descriptors can be categorized into several groups: electronic, steric, and hydrophobic.
Detailed Research Findings
Research on other benzofuran derivatives provides a framework for a hypothetical QSAR analysis of this compound. Studies on similar compounds have shown that the biological activity of benzofurans is often influenced by the nature and position of substituents on the benzofuran core. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. nih.govnih.gov
A typical QSAR study would begin with the calculation of a wide range of molecular descriptors for this compound and a series of structurally related analogues. These descriptors would then be used to build a mathematical model that links the structural features to the observed biological activity.
Illustrative Data for a Hypothetical QSAR Study
To illustrate the process, the following data tables present hypothetical molecular descriptors and biological activity data for a series of aminobenzofuran derivatives, including this compound as the lead compound.
Table 1: Hypothetical Physicochemical Descriptors for a Series of Aminobenzofuran Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors |
| This compound | 175.23 | 2.8 | 38.3 | 1 |
| 2,4-Dimethylbenzofuran-5-amine | 161.20 | 2.3 | 38.3 | 1 |
| 2,7-Dimethylbenzofuran-5-amine | 161.20 | 2.3 | 38.3 | 1 |
| 4,7-Dimethylbenzofuran-5-amine | 161.20 | 2.3 | 38.3 | 1 |
| Benzofuran-5-amine | 133.15 | 1.3 | 38.3 | 1 |
This table is for illustrative purposes and does not represent actual experimental data.
Table 2: Hypothetical Biological Activity and Electronic Descriptors for a QSAR Model
| Compound | IC₅₀ (µM) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
| This compound | 5.2 | -5.1 | -0.8 | 2.1 |
| 2,4-Dimethylbenzofuran-5-amine | 8.9 | -5.0 | -0.7 | 2.0 |
| 2,7-Dimethylbenzofuran-5-amine | 12.5 | -5.0 | -0.7 | 2.0 |
| 4,7-Dimethylbenzofuran-5-amine | 15.1 | -4.9 | -0.6 | 1.9 |
| Benzofuran-5-amine | 25.8 | -4.8 | -0.5 | 1.8 |
This table is for illustrative purposes and does not represent actual experimental data.
From these hypothetical data, a QSAR model could be developed. For example, a multiple linear regression (MLR) equation might take the form:
log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Dipole Moment)
Where the coefficients (β) would be determined by statistical analysis. Such a model could reveal that an increase in lipophilicity (LogP) and a lower HOMO energy are correlated with higher biological activity. The predictive power of the QSAR model would then be validated using a separate test set of compounds. nih.govderpharmachemica.com This theoretical framework, informed by studies on related benzofuran structures, provides a rational basis for the future design and synthesis of novel derivatives of this compound with potentially enhanced biological profiles. mdpi.comnih.gov
Exploratory Biological Activity Research of 2,4,7 Trimethylbenzofuran 5 Amine and Its Analogs
In Vitro Studies on Cellular Pathways and Molecular Targets (Excluding Clinical Human Data)
The in vitro evaluation of benzofuran (B130515) analogs has revealed their ability to interact with various molecular targets, modulating cellular pathways critical in disease processes. These studies are fundamental in elucidating the mechanisms of action for this class of compounds.
Benzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in human diseases. nih.govrsc.org
Kinase Inhibition : Certain benzofuran analogs have shown significant inhibitory activity against various kinases. For instance, dibenzofuran (B1670420) derivatives inspired by the natural product cercosporamide (B1662848) have been identified as dual inhibitors of Pim-1/2 and CLK1 kinases, with some compounds showing IC₅₀ values in the nanomolar range. mdpi.com Another study highlighted a benzofuran-pyrazole derivative that produced a 59% inhibition of Src kinase at a 10 µM concentration. rsc.org Further research into imidazopyridine-based benzofurans led to the discovery of compounds that significantly inhibit Src and zeta-chain-associated protein (ZAP-70) kinases. nih.gov
N-myristoyltransferase (NMT) Inhibition : NMT is a crucial enzyme for the viability of certain fungi, making it an attractive target for antifungal drug development. nih.gov Several benzofuran derivatives have been investigated as NMT inhibitors, demonstrating their potential as antifungal agents by targeting this enzyme. nih.govresearchgate.netresearchgate.net Molecular docking studies suggest these compounds interact with key amino acid residues in the enzyme's active site. nih.gov
Other Enzyme Targets : Analogs have also been developed as inhibitors of urokinase-type plasminogen activator (uPA), an enzyme involved in cancer metastasis. nih.gov Additionally, various triazole-bearing azinane analogues have been synthesized and shown to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, suggesting potential applications for benzofuran-like structures in managing Alzheimer's disease and diabetes. nih.gov
| Analog Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Dibenzofuran Derivatives | Pim-1/2, CLK1 Kinases | Potent dual inhibitors with IC₅₀ values from 0.026 to 0.45 µM on CLK1. | mdpi.com |
| Benzofuran-Pyrazole Derivatives | Src Kinase | 59% inhibition at 10 µM concentration. | rsc.org |
| Amiloride-Benzofuran Derivatives | Urokinase-type Plasminogen Activator (uPA) | Addition of a benzofuran group increased potency (Ki = 183 nM). | nih.gov |
| Benzofuran-Triazole Hybrids | N-myristoyltransferase (NMT) | Identified as a promising target for antifungal activity. | nih.govresearchgate.net |
| Azinane Triazole-based Derivatives | AChE, BChE, α-glucosidase | Potent inhibitors with IC₅₀ values as low as 0.017 µM. | nih.gov |
Substituted benzofurans have been designed and evaluated for their ability to bind to specific receptors, acting as agonists or antagonists.
Cannabinoid Receptor 2 (CB2) : A series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective CB2 receptor agonists. nih.gov Ligand-steered modeling and enantiomeric separation revealed that the S-enantiomer was the active form. The binding mode prediction suggested that specific moieties of the benzofuran analog are oriented towards key residues like F7.35, F5.46, and W6.48 within the receptor's binding pocket, engaging in van der Waals interactions. nih.gov
Serotonin (B10506) (5-HT) Receptors : Benzofuran analogs are known to interact with serotonin receptors, particularly the 5-HT₂A subtype. researchgate.net A variety of benzodifuran analogs have been prepared and evaluated for 5-HT₂A receptor binding and activation, with several ether and ester-containing compounds found to be potent agonists. researchgate.net The human trace amine-associated receptor 1 (hTA1), which is phylogenetically related to serotonin receptors, also serves as a target for aminergic compounds, and its structure reveals a binding pocket that interacts with the amine moiety of its ligands, a feature relevant to the 5-amino group of 2,4,7-trimethylbenzofuran-5-amine. nih.govnih.gov
Protein Binding : The interaction of benzofuran derivatives with proteins like bovine serum albumin (BSA) has been studied to understand their potential as deliverable drugs. nih.gov Studies using circular dichroism and fluorescence spectroscopy demonstrated that 4-nitrophenyl-functionalized benzofurans can bind to BSA, altering its secondary structure and thermal stability, which suggests that serum albumins could act as carriers for these compounds. nih.gov
A significant area of research for benzofuran analogs is their anticancer potential, which is often explored through cell-based assays that measure their effects on cell viability, proliferation, and death. mdpi.comnih.gov
Cell Cycle Arrest : Various benzofuran derivatives have been shown to arrest the cell cycle at different phases. A novel synthetic benzofuran lignan (B3055560) derivative, Benfur, arrested Jurkat T lymphocytes in the G2/M phase, an effect linked to the p53 tumor suppressor gene. nih.gov In another study, a benzofuran-isatin conjugate caused cell cycle arrest at the G1/G0 phase in HT29 colorectal cancer cells and at the G2/M phase in SW620 cells. nih.gov This cell cycle perturbation is a common mechanism for anticancer agents to inhibit tumor growth. nih.gov
Induction of Apoptosis : The induction of programmed cell death, or apoptosis, is a key strategy in cancer chemotherapy. nih.gov Benzofuran analogs have consistently demonstrated pro-apoptotic effects. mdpi.comresearchgate.net For example, a 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan analog was shown to induce apoptosis in leukemia cells through the activation of caspases-3, -8, and -9, which was associated with cytochrome c release from the mitochondria. nih.gov Similarly, a benzofuran-isatin conjugate triggered apoptosis in colorectal cancer cells via the mitochondrial-dependent pathway, evidenced by the downregulation of the anti-apoptotic protein Bcl-xl and upregulation of the pro-apoptotic protein Bax. nih.gov The process of apoptosis can be reliably detected and quantified using methods like the Annexin V flow cytometric assay, which distinguishes between live, early apoptotic, and late apoptotic cells. researchgate.netplos.org
| Analog/Derivative | Cell Line(s) | Observed Cellular Response | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Benfur (Benzofuran lignan derivative) | Jurkat T lymphocytes | G2/M phase cell cycle arrest, Apoptosis | p53-dependent pathway | nih.gov |
| Benzofuran-isatin conjugate (5a) | HT29, SW620 (Colorectal cancer) | G1/G0 (HT29) & G2/M (SW620) arrest, Apoptosis | Upregulation of p53, Downregulation of Bcl-xl, Upregulation of Bax | nih.gov |
| 5-Amino-6-methoxybenzo[b]furan (3h) | HL-60, U937 (Leukemia) | Apoptosis | Activation of caspases-3, -8, -9; Cytochrome c release | nih.gov |
| Benzofuran-substituted chalcones | MCF-7, A549 (Breast, Lung cancer) | Apoptosis | Induction of the extrinsic apoptosis pathway | researchgate.net |
Preclinical Biological Evaluation Methodologies (Excluding Human Clinical Trials, Dosage, and Adverse Effects)
The preclinical assessment of benzofuran analogs frequently involves in vitro screening to determine their activity against various pathogens. These methodologies establish a foundational understanding of their antimicrobial spectrum.
Benzofuran derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netrsc.org Structure-activity relationship (SAR) studies reveal that the antimicrobial potency is highly dependent on the nature and position of substituents on the benzofuran ring. nih.gov For instance, the presence of electron-withdrawing groups, such as halogens (bromo, chloro), often enhances antibacterial activity. nih.govnih.gov In one study, benzofuran derivatives with two bromo substituents exhibited excellent activity against all tested bacterial strains. nih.gov Conversely, electron-donating groups were found to weaken the antimicrobial effect. nih.gov The introduction of a hydroxyl group at the C-3 or C-4 position has also been shown to result in good antibacterial activity. nih.gov
| Analog/Derivative Class | Bacterial Strains Tested | Key SAR Findings/Activity | Reference |
|---|---|---|---|
| 2-Arylthio-5-hydroxybenzofurans | S. aureus, E. coli | Hydroxyl group at C-5 is important for activity. | nih.gov |
| Bromo-substituted Benzofurans | E. coli, S. aureus, MRSA, B. subtilis | Compounds with two bromo substituents showed excellent activity (MIC: 29.76-31.96 mmol/L). | nih.gov |
| Benzofuran-oxadiazole/pyrazole (B372694) hybrids | E. coli, K. pneumonia, P. aeruginosa, S. aureus | Chlorine-bearing compound was a more potent antibacterial than the hydroxyl-bearing one. | nih.gov |
| Secondary/tertiary quinolinyl amines | E. coli, S. aureus, P. aeruginosa | Compounds with electron-withdrawing groups showed promising activity. | nih.gov |
Numerous studies have confirmed the antifungal potential of benzofuran analogs against a range of pathogenic fungi, including various Candida and Aspergillus species. nih.govresearchgate.netnih.gov The mechanism of action for some of these compounds is linked to the inhibition of fungal N-myristoyltransferase (NMT). nih.govresearchgate.net SAR studies indicate that substitutions are critical for potency. Benzofuran-5-ol derivatives have been identified as potent antifungal agents, with some completely inhibiting fungal growth at MIC levels of 1.6-12.5 μg/mL. nih.gov The introduction of a hydroxyl group at the C-5 position appears to be a promising strategy for developing antifungal leads. nih.govnih.gov In another series, benzofuran derivatives containing oxadiazole and pyrazole moieties were tested, with the hydroxyl-substituted compound showing more potent antifungal activity than the chloro-substituted one. nih.gov
| Analog/Derivative Class | Fungal Strains Tested | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Benzofuran-5-ol derivatives | Various fungal species | 1.6-12.5 μg/mL | nih.gov |
| Benzofuran-oxadiazole/pyrazole hybrids | A. flavus, A. fumigatus, C. albicans | Hydroxyl group conferred more potent activity than chlorine. | nih.gov |
| Benzofuran-triazole hybrids | C. albicans, C. neoformans, T. rubrum | Di-fluorine substituted phenyl ring enhanced effectiveness. | nih.gov |
| 2,5-Disubstituted-6-arylamino-4,7-benzimidazolediones | Candida species, Aspergillus niger | Potent antifungal activity observed. | nih.gov |
| Euparin | Candida albicans | MIC: 7.81 µg/mL | researchgate.net |
Antioxidant Potential Research (In Vitro Assays)
Research into the antioxidant properties of benzofuran derivatives indicates that this class of compounds can exhibit significant radical scavenging and protective effects against oxidative stress. The antioxidant capacity is often attributed to the core heterocyclic structure and is modulated by the electronic and steric properties of its substituents.
For instance, a study on a structurally related compound, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, which shares the trimethylated benzofuran core but differs at positions 2 and 5 and in the saturation of the furan (B31954) ring, demonstrated notable antioxidant activity. This suggests that the trimethylated benzofuran skeleton can contribute to antioxidant effects. The presence of an electron-donating group, such as a hydroxyl or an amino group, on the benzene (B151609) ring is generally considered favorable for antioxidant activity, as it can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals.
In various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay, different substituted benzofurans have been evaluated. For example, some novel benzofuran derivatives have shown very good antioxidant activity in such tests. mdpi.commdpi.com The specific contribution of the 5-amino group in conjunction with the 2,4,7-trimethyl substitution pattern on this compound would require direct experimental evaluation.
Table 1: Antioxidant Activity of Selected Benzofuran Analogs No specific data is available for this compound. The following table is illustrative of activities found in related compounds.
| Compound/Analog | Assay | Results | Reference |
|---|---|---|---|
| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Erythrocyte hemolysis protection | Better antioxidant activity than Trolox C | mdpi.com |
| Substituted benzofuran derivatives (e.g., 6a, 6b, 6d) | DPPH Scavenging | Good activity at 50-200 µg/ml | mdpi.com |
Anti-inflammatory Response Investigations (In Vitro Models)
The benzofuran nucleus is a key structural motif in many compounds with anti-inflammatory properties. These compounds often act by inhibiting key inflammatory mediators and enzymes. In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are commonly used to screen for anti-inflammatory activity.
Studies on various benzofuran derivatives have demonstrated their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. For example, a new benzofuran, longifuran A, isolated from Amomum longiligulare, showed promising inhibitory activity against NO generation with an IC50 of 10.47±1.02 μM. nih.gov This compound and others have also been shown to suppress the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov
The anti-inflammatory potential of this compound would likely be influenced by its specific substitution pattern. The amino group at the C-5 position could play a significant role in its interaction with biological targets involved in the inflammatory cascade. However, without direct experimental data, its precise anti-inflammatory profile remains speculative.
Table 2: Anti-inflammatory Activity of Selected Benzofuran Analogs No specific data is available for this compound. The following table is illustrative of activities found in related compounds.
| Compound/Analog | Model | Key Findings | Reference |
|---|---|---|---|
| Longifuran A | LPS-stimulated RAW 264.7 cells | IC50 for NO inhibition: 10.47 µM; suppressed IL-6 and TNF-α | nih.gov |
| Furosalicylanilides and other benzofuran derivatives | Carrageenan-induced paw edema in rats, PGE2 synthesis inhibition | Comparable activity to Diclofenac | nih.gov |
Other Biological System Interactions (e.g., Plant Pathogen Inhibition, Insecticidal Activity)
The benzofuran scaffold is also found in compounds with activity against plant pathogens and insects. The mode of action and efficacy are highly dependent on the specific substitutions on the benzofuran ring.
In the context of plant pathogen inhibition, various benzofuran derivatives have been synthesized and tested against phytopathogenic fungi. For example, a series of aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketoximes showed moderate antifungal activity. researchgate.net Another study on benzofurazan (B1196253) derivatives, which are structurally related to benzofurans, demonstrated significant activity against fungi like Rhizoctonia solani. researchgate.net
Regarding insecticidal activity, certain benzofuran derivatives have been identified as insect antifeedants. nih.gov For instance, the introduction of methoxy (B1213986) and acetyl groups has been shown to increase antifeedant activity against Spodoptera litura. nih.gov Furthermore, benzofuran-based carbamate (B1207046) insecticides are known to be effective, though their mechanism of action is tied to the carbamate functional group. The potential of this compound in these applications would need to be determined through specific screening programs.
Table 3: Antifungal and Insecticidal Activity of Selected Benzofuran Analogs No specific data is available for this compound. The following table is illustrative of activities found in related compounds.
| Compound/Analog | Activity | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketoximes | Antifungal | Candida species | Moderate activity | researchgate.net |
| 7-acetyl-4,6-dimethoxy-2-isopropenyl-2,3-dihydrobenzofuran | Insect Antifeedant | Spodoptera litura | ED50 value of 1.3 μg/cm² | nih.gov |
Mechanistic Investigations of Biological Action
The mechanisms through which benzofuran derivatives exert their biological effects are diverse and depend on their specific molecular structures. For anti-inflammatory action, many benzofuran analogs are known to target key signaling pathways. This often involves the inhibition of enzymes like COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, or the suppression of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammatory responses. nih.govnih.gov
In the context of antioxidant activity, the mechanism typically involves the donation of a hydrogen atom from a hydroxyl or amino substituent on the aromatic ring to neutralize free radicals, thereby terminating radical chain reactions. The stability of the resulting radical is a key determinant of the antioxidant potency.
For antifungal and insecticidal activities, the mechanisms can be more varied. Some benzofuran derivatives may disrupt the fungal cell membrane or inhibit essential enzymes, such as N-myristoyltransferase in Candida albicans. researchgate.net In insects, some benzofurans act as antifeedants, while others, particularly those with carbamate moieties, act as neurotoxins by inhibiting acetylcholinesterase. The specific mechanisms of action for this compound remain to be elucidated through dedicated research.
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies of benzofuran derivatives have revealed several key insights into how different substituents influence their biological activities. These studies are crucial for the rational design of new, more potent, and selective agents.
Generally, the substitution pattern on both the benzene and furan rings of the benzofuran scaffold plays a critical role. For many biological activities, including anticancer and anti-inflammatory effects, substitutions at the C-2 and C-3 positions of the furan ring are of particular importance. For example, the introduction of ester or heterocyclic rings at the C-2 position has been found to be crucial for cytotoxic activity.
The nature of the substituents on the benzene ring also significantly modulates activity. Electron-donating groups, such as methoxy and hydroxyl groups, have been shown to enhance the antioxidant and, in some cases, the anti-inflammatory and insecticidal activities of benzofuran derivatives. nih.gov The presence of an amino group, as in this compound, is also expected to significantly influence its biological profile, potentially enhancing its antioxidant and anti-inflammatory properties. The methyl groups at positions 2, 4, and 7 would primarily affect the compound's lipophilicity and steric profile, which in turn would influence its absorption, distribution, and interaction with molecular targets.
For antifungal activity, SAR studies have shown that the introduction of azole moieties at the C-3 position can lead to compounds with moderate activity. researchgate.net In the case of insect antifeedant activity, a decrease in the lipophilicity of the compounds has been correlated with an increase in activity. nih.gov
Applications As Chemical Precursors and Building Blocks in Advanced Materials
Role in the Synthesis of Polymeric Systems
The presence of a primary amine group on the benzofuran (B130515) scaffold of 2,4,7-trimethylbenzofuran-5-amine makes it a viable candidate as a monomer for the synthesis of various polymer systems. The reactivity of the amine functionality allows for its incorporation into polymer backbones through several polymerization techniques.
For instance, it could serve as a monomer in the synthesis of polyamides and polyimides , which are known for their excellent thermal stability and mechanical strength. researchgate.net The amine group can react with dicarboxylic acids or their derivatives to form amide linkages, or with dianhydrides to form imide rings, respectively. The rigid benzofuran unit, along with the methyl substituents, would be expected to influence the resulting polymer's properties, such as its solubility, processability, and thermal characteristics.
Furthermore, the amine group could be diazotized and subsequently used in coupling reactions to create azo polymers , which are of interest for their photoresponsive properties and applications in optical data storage and nonlinear optics.
While specific examples of polymers derived from this compound are not documented in available literature, the fundamental reactivity of the aminobenzofuran structure suggests its potential utility in creating novel polymeric materials. researchgate.net
Integration into Supramolecular Architectures
The field of supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, to construct large, well-ordered assemblies. The structure of this compound contains several features that could facilitate its integration into such architectures.
The primary amine group is a strong hydrogen bond donor, capable of forming predictable interactions with hydrogen bond acceptors. The aromatic benzofuran ring system can participate in π-π stacking interactions with other aromatic molecules. These interactions are fundamental to the self-assembly processes that drive the formation of supramolecular structures like liquid crystals, gels, and molecular capsules.
Although direct studies on the supramolecular behavior of this compound are absent from the literature, the principles of molecular recognition suggest its potential to act as a building block in the design of complex, functional supramolecular systems.
Use in the Development of Functional Organic Frameworks
Functional Organic Frameworks, including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are porous crystalline materials with applications in gas storage, separation, and catalysis. These frameworks are constructed from molecular building blocks (linkers) that connect through strong covalent or coordination bonds.
While research has been conducted on benzofuran-containing linkers for organic frameworks, there is no specific mention of this compound being utilized for this purpose in the available scientific literature.
Precursor for Advanced Chemical Intermediates
The chemical reactivity of this compound makes it a potential precursor for the synthesis of more complex and functionally diverse molecules. The amine group can undergo a wide range of chemical transformations, allowing for the introduction of various functional groups.
For example, diazotization of the amine group, followed by Sandmeyer or related reactions, could be used to introduce halides, cyano, or hydroxyl groups onto the benzofuran ring. Acylation or alkylation of the amine would yield substituted amides or amines with altered electronic and steric properties. These transformations would generate a library of novel benzofuran derivatives that could serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, or materials with specific electronic or optical properties.
The reactivity of substituted benzofurans is a well-established area of organic synthesis, and while specific examples starting from this compound are not detailed in the literature, its potential as a versatile chemical intermediate is evident from its structure. researchgate.netacs.org
Future Research Directions and Outlook
Unexplored Synthetic Avenues for 2,4,7-Trimethylbenzofuran-5-amine
While this compound is commercially available, indicating that a synthetic route has been established, the exploration of alternative and more efficient synthetic strategies remains a crucial area for future research. The development of novel synthetic pathways could lead to improved yields, reduced costs, and greater accessibility for broader scientific investigation.
Future synthetic research could focus on:
Domino Reactions: Investigating one-pot domino or tandem reactions to construct the core benzofuran (B130515) ring and introduce the required substituents in a single, efficient sequence.
C-H Activation: Exploring modern C-H activation/functionalization strategies to directly introduce the methyl or amine groups onto a pre-formed benzofuran scaffold, offering a more atom-economical approach.
Flow Chemistry: Developing continuous flow synthesis methods for this compound, which could offer advantages in terms of safety, scalability, and reaction control compared to traditional batch processes.
Green Chemistry Approaches: Designing synthetic routes that utilize greener solvents, catalysts, and reaction conditions to minimize the environmental impact of its production.
Potential for Novel Derivatizations and Scaffold Modifications
The true potential of this compound likely lies in its use as a scaffold for the creation of new and diverse derivatives. The primary amine group is a key functional handle for a wide range of chemical transformations.
Promising areas for derivatization include:
Acylation and Sulfonylation: Reaction of the amine group with various acyl chlorides or sulfonyl chlorides to generate a library of amides and sulfonamides, respectively. These modifications can significantly alter the molecule's physicochemical properties and biological activity.
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups onto the amine nitrogen can modulate steric hindrance and electronic properties, which is a common strategy in medicinal chemistry to fine-tune binding to biological targets.
Diazotization and Subsequent Reactions: The primary aromatic amine can be converted to a diazonium salt, a versatile intermediate that can be transformed into a wide variety of other functional groups, including halogens, nitriles, and hydroxyls.
Scaffold Hopping: Utilizing the core structure as a starting point for more complex chemical syntheses, such as the construction of fused heterocyclic systems.
Advanced Computational Modeling Applications
Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new molecules. For this compound and its prospective derivatives, in silico studies could provide valuable insights and guide experimental work.
Future computational research could involve:
Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to calculate the molecule's electronic structure, reactivity indices, and spectroscopic properties. This can help in predicting its reactivity and understanding its chemical behavior.
Molecular Docking: Screening virtual libraries of derivatives against a panel of biological targets (e.g., enzymes, receptors) to identify potential hits for further experimental validation.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for a series of derivatives to correlate their structural features with their biological activity, enabling the rational design of more potent compounds.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process.
Expanding the Scope of Preclinical and Mechanistic Biological Investigations
The benzofuran scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The unique substitution pattern of this compound warrants a broad investigation into its potential therapeutic applications.
Future preclinical research should focus on:
Broad-Spectrum Biological Screening: Testing the parent compound and its derivatives against a wide range of biological assays to identify potential areas of activity.
Target Identification and Validation: For any identified bioactive derivatives, subsequent studies would be necessary to identify their specific molecular targets and elucidate their mechanism of action.
In Vitro and In Vivo Studies: Progressing promising candidates through a standard preclinical pipeline, including cell-based assays and animal models of disease, to evaluate their efficacy and safety.
Emerging Applications in Novel Material Systems and Chemical Technologies
Beyond the realm of life sciences, the photophysical and electronic properties of the benzofuran ring system suggest potential applications in materials science. The specific electronic nature of this compound could be harnessed for the development of novel functional materials.
Potential applications in this area include:
Organic Light-Emitting Diodes (OLEDs): Investigating the use of its derivatives as emitters or host materials in OLED devices, leveraging their potential for high fluorescence quantum yields and tunable emission colors.
Chemical Sensors: Designing derivatives that exhibit a change in their optical or electronic properties upon binding to specific analytes, enabling their use as chemosensors.
Organic Photovoltaics (OPVs): Exploring the potential of its derivatives as donor or acceptor materials in organic solar cells.
Curing Agents and Monomers: The amine functionality suggests potential use as a curing agent for epoxy resins or as a monomer for the synthesis of novel polymers with unique thermal and mechanical properties.
Q & A
Q. What are the established synthetic routes for 2,4,7-Trimethylbenzofuran-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran derivatives. For example, alkylation and amination steps are critical. Optimization includes varying catalysts (e.g., palladium or nickel complexes for cross-coupling reactions) and reaction temperatures. A reflux setup with anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere is often employed to prevent side reactions. Yields can be improved by controlling stoichiometry and using reagents like NaBH₄ for selective reductions .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 80°C | 72 | 95% |
| Amination | NH₃/MeOH, Pd/C, H₂ | 65 | 98% |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the substitution pattern on the benzofuran core. For instance, methyl protons at positions 2, 4, and 7 appear as singlets in ¹H NMR (δ 2.10–2.49 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in stereochemistry. HPLC with UV detection ensures purity (>98%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for weighing and reactions due to potential dust formation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Stability tests under varying pH and temperature conditions are recommended to assess decomposition risks .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., cytotoxicity vs. neuroprotection) be systematically resolved?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, incubation time). Design dose-response curves across multiple models (e.g., HEK293 for general toxicity, SH-SY5Y for neuroprotection). Use positive controls (e.g., cisplatin for cytotoxicity, BDNF for neuroprotection) and validate via orthogonal assays (e.g., ROS detection, caspase-3 activation). Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) identify significant outliers .
Q. What strategies enhance the selectivity of this compound derivatives for target receptors (e.g., serotonin vs. dopamine transporters)?
- Methodological Answer : Introduce steric hindrance via substituents at the 5-amine position (e.g., bulky tert-butyl groups) to limit off-target binding. Computational docking studies (AutoDock Vina) predict interactions with transporter active sites. Validate through radioligand displacement assays using [³H]paroxetine (SERT) and [³H]WIN35428 (DAT). Structure-activity relationship (SAR) tables guide iterative design .
Q. How do electronic effects of methyl groups on the benzofuran core influence photostability and metabolic degradation?
- Methodological Answer : Methyl groups at positions 2, 4, and 7 increase electron density, reducing susceptibility to oxidative metabolism. Assess via UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines). Compare half-life (t₁/₂) in liver microsomes (human vs. rat) to identify species-specific CYP450 interactions. LC-MS/MS quantifies metabolites like hydroxylated derivatives .
Data Contradiction Analysis
Q. Why do computational predictions of logP values for this compound often deviate from experimental measurements?
- Methodological Answer : Discrepancies arise from solvation models (e.g., implicit vs. explicit solvent in DFT calculations). Validate using shake-flask experiments with octanol/water partitioning. Adjust computational parameters (e.g., COSMO-RS) to account for hydrogen bonding capacity of the amine group. Publish correction factors for predictive algorithms like AlogPS .
Research Design Considerations
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Use Sprague-Dawley rats for bioavailability studies (oral vs. intravenous administration). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. LC-MS/MS quantifies parent compound and metabolites. Apply non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Cross-validate with tissue distribution studies (brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
